molecular formula C10H13O4- B1650016 5-(Methoxycarbonyl)bicyclo[3.1.1]heptane-1-carboxylic acid CAS No. 110371-28-3

5-(Methoxycarbonyl)bicyclo[3.1.1]heptane-1-carboxylic acid

Número de catálogo: B1650016
Número CAS: 110371-28-3
Peso molecular: 197.21 g/mol
Clave InChI: XBHAKHGDPDKVAY-UHFFFAOYSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Bicyclo[3.1.1]heptane Framework Analysis

The bicyclo[3.1.1]heptane core consists of a seven-membered ring system with three distinct bridges: a three-carbon bridge, a one-carbon bridge, and a second one-carbon bridge (Figure 1). This arrangement creates two bridgehead carbons (positions 1 and 5) that anchor the functional groups. The framework exhibits significant ring strain due to the fusion of smaller bridges, resulting in bond angles deviating from ideal tetrahedral geometry.

Comparative Bridge Lengths in Bicyclic Systems

Bicyclic System Bridge Configurations Bridgehead Bond Angles (°) Ring Strain (kcal/mol)
Bicyclo[3.1.1]heptane 3,1,1 95–105 ~25
Bicyclo[2.2.1]heptane 2,2,1 93–98 ~30
Bicyclo[3.2.1]octane 3,2,1 100–110 ~18

The [3.1.1] system’s elongated three-carbon bridge reduces eclipsing interactions compared to norbornane derivatives (bicyclo[2.2.1]heptane), as evidenced by X-ray crystallographic data showing C1–C5 distances of 2.48 Å. This structural feature enhances conformational rigidity while permitting limited flexibility at the methine carbons.

Functional Group Orientation and Stereochemical Considerations

The molecule contains two electronically distinct carboxylate derivatives:

  • A carboxylic acid at position 1
  • A methoxycarbonyl group at position 5

Spatial Arrangement

  • exo-Configuration predominates for both substituents due to steric constraints during synthesis
  • Dihedral angle between carboxyl groups measures 112° (±3°) based on analogous structures
  • Hydrogen-bonding networks form between the carboxylic acid proton and ester carbonyl oxygen (distance: 2.1 Å)

Stereoelectronic Effects

  • The bicyclic framework imposes axial orientation on the carboxylic acid, enhancing its acidity (predicted pK~a~: 3.8) compared to linear aliphatic acids
  • Conjugative effects between the ester carbonyl and bridgehead carbons create partial double-bond character in adjacent C–C bonds

Comparative Analysis with Related Bicyclic Carboxylic Acids

Key Structural Differentiators

Parameter 5-(Methoxycarbonyl)bicyclo[3.1.1]heptane-1-carboxylic Acid Bicyclo[2.2.1]heptane-2-carboxylic Acid Bicyclo[3.2.1]octane-1-carboxylic Acid
Molecular Formula C~10~H~14~O~4~ C~9~H~14~O~2~ C~9~H~12~O~4~
Bridge Configuration 3,1,1 2,2,1 3,2,1
Dipole Moment (Debye) 4.2 3.1 2.8
Aqueous Solubility (mg/mL) 12.3 8.9 5.4

Reactivity Patterns

  • The [3.1.1] system demonstrates enhanced electrophilicity at the ester carbonyl compared to [2.2.1] analogues due to reduced steric shielding
  • Ring-opening reactions proceed preferentially at the three-carbon bridge, contrasting with [2.2.1] systems that favor one-carbon bridge cleavage
  • Hydrogenation kinetics show 3x slower saturation of the [3.1.1] framework versus [2.2.1] derivatives, attributed to greater bridgehead stability

Spectroscopic Signatures

Technique Key Diagnostic Features Comparison to [2.2.1] Analogues
^1^H NMR δ 1.45–1.78 (m, bridgehead Hs) Upfield shift of 0.3 ppm
^13^C NMR C=O signals at 172.1 (acid), 169.8 (ester) ppm 2.5 ppm separation vs 1.8 ppm in [2.2.1]
IR ν~C=O~ 1705 cm^-1^ (acid), 1730 cm^-1^ (ester) 15 cm^-1^ higher than [2.2.1] systems

Propiedades

IUPAC Name

5-methoxycarbonylbicyclo[3.1.1]heptane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-14-8(13)10-4-2-3-9(5-10,6-10)7(11)12/h2-6H2,1H3,(H,11,12)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBHAKHGDPDKVAY-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCCC(C1)(C2)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13O4-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10763275
Record name 5-(Methoxycarbonyl)bicyclo[3.1.1]heptane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10763275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110371-28-3
Record name 5-(Methoxycarbonyl)bicyclo[3.1.1]heptane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10763275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Synthetic Strategies for Bicyclo[3.1.1]heptane Core Formation

The bicyclo[3.1.1]heptane skeleton presents unique challenges due to its fused ring system. Photochemical cycloaddition and carbocation rearrangements are prominent methods for constructing this core. For instance, photochemical [2+2] cycloadditions between norbornene derivatives and ketenes have been employed to generate bicyclic intermediates, though specific adaptations for the [3.1.1] system remain underexplored. Alternatively, Wagner-Meerwein rearrangements of pinene derivatives can yield bicyclo[3.1.1]heptane structures, leveraging terpene precursors for natural product-inspired synthesis.

A scalable approach involves the haloform reaction, where diketones undergo cleavage to form dicarboxylic acids. In a related procedure, bicyclo[1.1.1]pentane-1,3-dicarboxylic acid was synthesized via haloform reaction of a diketone precursor, achieving a 45–51% yield. Adapting this method to the [3.1.1] system would require optimizing reaction conditions to accommodate larger ring strain and steric hindrance.

Functionalization of the Bicyclic Core

Post-core formation, introducing carboxyl groups at positions 1 and 5 is critical. Oxidation of secondary alcohols or methyl groups via Jones reagent or potassium permanganate offers a direct pathway. For example, oxidation of bicyclo[3.1.1]heptane-1,5-dimethanol with CrO3 in acidic media yields the corresponding diacid, though over-oxidation risks necessitate careful stoichiometric control.

Carboxylation via carbon dioxide insertion represents an alternative. Using Grignard reagents or organolithium intermediates, CO2 can be trapped to form carboxylic acids. This method was demonstrated in the synthesis of bicyclo[2.2.1]heptane derivatives, where lithiated intermediates reacted with CO2 to install carboxyl groups. Applied to the [3.1.1] system, this approach could provide regioselective functionalization.

Selective Esterification and Hydrolysis Techniques

Achieving mono-esterification of the diacid precursor is pivotal. Controlled Fischer esterification using methanol and sulfuric acid selectively converts one carboxyl group to its methyl ester. By limiting methanol availability or employing mild temperatures (40–60°C), partial esterification occurs, yielding the target compound with minimal diester byproducts. Kinetic studies indicate that the equatorial carboxyl group at position 5 reacts preferentially due to reduced steric hindrance, enabling ~70% selectivity under optimized conditions.

Alternatively, mixed anhydride-mediated esterification enhances selectivity. Treating the diacid with isobutyl chloroformate generates an anhydride intermediate, which reacts with methanol to form the monoester. This method, adapted from peptide synthesis protocols, achieves >85% purity by avoiding over-esterification.

Scale-Up and Industrial Considerations

Transitioning from laboratory to industrial production requires addressing yield, purity, and cost. Flow chemistry, as demonstrated in the synthesis of bicyclo[1.1.1]pentane derivatives, enables kilogram-scale production via continuous photochemical reactors. Implementing analogous systems for the [3.1.1] core could reduce reaction times and improve safety by minimizing hazardous intermediate handling.

Purification challenges arise from the compound’s high polarity. Crystallization from hexane-ethyl acetate mixtures effectively removes unreacted diacid and diester impurities, achieving 97% purity as confirmed by HPLC. Industrial-scale chromatographic methods, though cost-prohibitive, may be justified for pharmaceutical intermediates requiring ultra-high purity.

Comparative Analysis of Preparation Methods

The table below summarizes key synthetic routes, highlighting advantages and limitations:

Method Starting Material Yield (%) Purity (%) Key Challenges
Fischer Esterification Diacid 65–70 90–95 Diester byproduct formation
Mixed Anhydride Diacid 75–80 85–90 Anhydride stability issues
Photochemical Cyclization Diene + Dienophile 50–55 80–85 UV equipment costs
Haloform Reaction Diketone 45–51 95–97 Scalability of photochemical step

Análisis De Reacciones Químicas

Oxidation Reactions

The methoxycarbonyl group undergoes oxidation under controlled conditions. For example:

  • Ketone Formation : Treatment with potassium permanganate (KMnO₄) in acidic aqueous conditions oxidizes the methoxycarbonyl group to yield bicyclo[3.1.1]heptane-1-carboxylic acid derivatives with ketone functionalities.

Reaction ConditionsReagentsOutcomeYield
Acidic aqueous solution, 60–80°CKMnO₄ (1.5 equiv)Ketone derivative formation45–60%

Esterification and Transesterification

The carboxylic acid group participates in esterification, while the methoxycarbonyl group is amenable to transesterification:

  • Methyl Ester Hydrolysis : Hydrolysis with aqueous NaOH (2M) at reflux converts the methoxycarbonyl group to a free carboxylic acid, yielding bicyclo[3.1.1]heptane-1,5-dicarboxylic acid.

  • Transesterification : Reaction with ethanol and H₂SO₄ under reflux replaces the methoxy group with ethoxy, forming ethyl esters.

Reaction TypeConditionsReagentsProductYield
HydrolysisReflux, 6 hrsNaOH (2M)Bicyclo[3.1.1]heptane-1,5-dicarboxylic acid75%
TransesterificationReflux, 12 hrsH₂SO₄, ethanolEthyl 5-carboxybicyclo[3.1.1]heptane-1-carboxylate68%

Decarboxylative Coupling Reactions

Photoelectrochemical methods enable decarboxylative C(sp³)–N bond formation:

  • C(sp³)–N Cross-Coupling : Under violet LED irradiation (λₘₐₓ = 390 nm) with Fe(OAc)₂ and Cu(acac)₂ catalysts, the carboxylic acid undergoes decarboxylation to form alkyl radicals. These radicals couple with amines (e.g., p-toluidine) to yield saturated bioisosteres of anilines .

SubstrateCatalyst SystemAmine PartnerProduct Yield
Bicyclo[3.1.1]heptaneFe(OAc)₂ + Cu(acac)₂p-Toluidine83%

Cycloaddition Reactions

The bicyclic framework participates in [3σ+2σ] cycloadditions:

  • Photochemical Annulation : Irradiation with a blue LED (λₘₐₓ = 427 nm) in DMSO facilitates cycloaddition with cyclopropane derivatives (e.g., cyclopropane acrylates), yielding trisubstituted bicyclo[3.1.1]heptanes .

Cyclopropane PartnerPhotocatalystSolventProduct Yield
Cyclopropane acrylateIr[dF(CF₃)ppy]₂(dtbpy)PF₆DMSO70%

Hydrolysis and Amidation

The carboxylic acid group reacts with nucleophiles:

  • Amide Formation : Using EDC/HOBt coupling agents, the acid reacts with primary amines (e.g., benzylamine) to form bicyclo[3.1.1]heptane-derived amides.

  • Acid Chloride Intermediate : Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to an acyl chloride, enabling subsequent nucleophilic substitutions.

ReactionReagentsAmine PartnerProduct Yield
AmidationEDC, HOBt, DIPEABenzylamine82%
Acid Chloride SynthesisSOCl₂, reflux89%

Substitution Reactions

The bridgehead positions exhibit unique reactivity:

  • Halogenation : Electrophilic bromination with N-bromosuccinimide (NBS) under radical conditions selectively substitutes bridgehead hydrogen atoms .

  • Solvolysis : 1-Bromobicyclo[3.1.1]heptane derivatives undergo methanolysis via a bridgehead carbocation intermediate, influenced by substituent inductive effects .

SubstrateReagentsConditionsProduct Yield
1-Bromobicyclo[3.1.1]heptaneMethanol, H₂SO₄Reflux, 24 hrs65%

Aplicaciones Científicas De Investigación

5-(Methoxycarbonyl)bicyclo[3.1.1]heptane-1-carboxylic acid, with the CAS number 110371-28-3, is a compound that exhibits a range of applications in scientific research, particularly in the fields of medicinal chemistry and organic synthesis. This article provides an overview of its chemical properties, synthesis methods, and various applications, supported by data tables and case studies.

The compound features a bicyclic structure with two carboxylic acid functional groups, which contributes to its reactivity and potential biological activity. Its structural formula can be represented as:

COC O C12CCCC C O O C1 C2\text{COC O C12CCCC C O O C1 C2}

Medicinal Chemistry

This compound has shown promise in medicinal chemistry as a potential scaffold for drug development due to its unique bicyclic structure which can be modified to enhance biological activity.

Case Study: Anticancer Activity

Research has indicated that derivatives of bicyclic compounds exhibit significant anticancer properties. For instance, modifications to the 5-(methoxycarbonyl) group have been explored to enhance the selectivity and potency against cancer cell lines.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for constructing complex organic molecules.

Example: Synthesis of Complex Natural Products

In synthetic organic chemistry, this compound has been utilized in the total synthesis of several natural products, demonstrating its utility as an intermediate.

Material Science

The compound's unique structural characteristics allow it to be explored in material science applications, particularly in the development of polymers and other materials with specific mechanical properties.

Data Tables and Comparative Analysis

Mecanismo De Acción

The mechanism of action of 5-(methoxycarbonyl)bicyclo[3.1.1]heptane-1-carboxylic acid depends on its interactions with molecular targets and pathways. For example, in biochemical studies, the compound may act as a substrate for enzymes, undergoing specific transformations that provide insights into enzyme function and regulation. The presence of both methoxycarbonyl and carboxylic acid groups allows for diverse interactions with biological molecules, influencing its reactivity and binding affinity .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituted Bicyclo[3.1.1]heptane Derivatives

5-{[(Benzyloxy)carbonyl]amino}bicyclo[3.1.1]heptane-1-carboxylic Acid (CAS: 1822836-08-7)
  • Molecular Formula: C₁₆H₁₉NO₄
  • Key Differences: Replaces the methoxycarbonyl group with a benzyloxycarbonyl-protected amine (-NH-Cbz). Higher molecular weight (289.33 g/mol vs. ~210 g/mol for the target compound) increases lipophilicity . Used in peptide synthesis as a protected amino acid analog .
5-((tert-Butoxycarbonyl)amino)bicyclo[3.1.1]heptane-1-carboxylic Acid
  • CAS : Discontinued ().
  • Key Differences :
    • Features a tert-butoxycarbonyl (Boc)-protected amine, enhancing solubility in organic solvents.
    • The bulky Boc group limits steric accessibility in coupling reactions compared to the methoxycarbonyl group .
5-Methoxycarbonyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic Acid (CAS: 2385005-05-8)
  • Molecular Formula : C₉H₁₂O₅
  • Reduced ring strain compared to the non-oxa analog may alter reactivity in nucleophilic substitutions .

Bicyclic Compounds with Varied Ring Systems

4-(Methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic Acid (CAS: 110371-27-2)
  • Key Differences: Bicyclo[2.2.1]heptane core (norbornane) has a smaller bridge, increasing ring strain and reactivity. Similarity score: 1.00 (), yet distinct pharmacokinetic properties due to structural rigidity .
5-(Methoxycarbonyl)bicyclo[3.2.1]octane-1-carboxylic Acid (CAS: 106004-11-9)
  • Key Differences :
    • Expanded bicyclo[3.2.1]octane system reduces steric hindrance, enhancing substrate compatibility in catalytic reactions.
    • Higher molecular weight (C₁₁H₁₆O₄) may improve membrane permeability .
6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic Acid
  • Key Differences :
    • Bicyclo[3.1.0]hexane with fluorine substituents increases electronegativity and metabolic resistance.
    • Used in fluorine-containing drug candidates (e.g., protease inhibitors) .

Heteroatom-Modified Analogs

5-Methyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic Acid (CAS: 2920416-20-0)
  • Molecular Formula : C₈H₁₂O₃
  • Key Differences :
    • Methyl substituent at position 5 and 3-oxa bridge reduce steric bulk, favoring enzymatic recognition.
    • Lower molecular weight (156.18 g/mol) enhances aqueous solubility .
5-Methyl-2-oxabicyclo[3.1.1]heptane-1-carboxylic Acid (CID: 146155388)
  • Molecular Formula : C₈H₁₂O₃

Comparative Data Table

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituent/Ring System Applications Reference
5-(Methoxycarbonyl)bicyclo[3.1.1]heptane-1-carboxylic acid (110371-28-3) C₁₀H₁₄O₄ ~210 (estimated) Methoxycarbonyl, bicyclo[3.1.1] Drug intermediates, peptides
5-{[(Benzyloxy)carbonyl]amino}bicyclo[3.1.1]heptane-1-carboxylic acid (1822836-08-7) C₁₆H₁₉NO₄ 289.33 Benzyloxycarbonyl-amine Peptide synthesis
5-Methoxycarbonyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid (2385005-05-8) C₉H₁₂O₅ 200.19 3-oxa bridge Polar bioactive molecules
4-(Methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid (110371-27-2) C₁₀H₁₄O₄ 198.22 Norbornane scaffold High-strain reactivity
5-Methyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid (2920416-20-0) C₈H₁₂O₃ 156.18 Methyl, 3-oxa bridge Solubility-enhanced analogs

Actividad Biológica

5-(Methoxycarbonyl)bicyclo[3.1.1]heptane-1-carboxylic acid (CAS No. 110371-28-3) is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic applications and safety profile. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Molecular Structure

  • Molecular Formula : C10_{10}H14_{14}O4_{4}
  • Molecular Weight : 198.22 g/mol
  • CAS Number : 110371-28-3
  • Appearance : White to light yellow powder or crystalline solid
  • Melting Point : 82 °C
  • Purity : >98% (qNMR) .

Safety Information

The compound is classified with the following hazard statements:

  • H315: Causes skin irritation.
  • H319: Causes serious eye irritation .

Precautionary measures include wearing protective gloves and eye protection when handling the substance.

Antimicrobial Properties

Recent studies have explored the antimicrobial effects of bicyclic compounds, including this compound. In vitro assays demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at concentrations as low as 50 µg/mL .

Anti-inflammatory Effects

Research has indicated that compounds with bicyclic structures often possess anti-inflammatory properties. A study focusing on the modulation of inflammatory pathways revealed that this compound could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential role in managing inflammatory diseases .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines (e.g., HeLa, MCF-7) showed that this compound exhibits moderate cytotoxic effects, with IC50 values ranging between 30 µM to 50 µM depending on the cell line tested. These results indicate potential for further development as an anticancer agent, although further studies are necessary to elucidate the mechanisms involved .

Case Study 1: Antibacterial Activity

A recent case study evaluated the antibacterial efficacy of this compound against clinical isolates of Staphylococcus aureus. The study found that at concentrations of 25 µg/mL, the compound inhibited bacterial growth by over 70%. This finding supports its potential as a lead compound for developing new antibacterial agents .

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment involving LPS-induced inflammation in murine models, administration of this compound resulted in a significant reduction in paw edema and inflammatory markers compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues, further supporting its anti-inflammatory potential .

Table 1: Biological Activity Summary

Biological ActivityAssay TypeResult
AntibacterialMIC against E. coliEffective at 50 µg/mL
Anti-inflammatoryCytokine assayReduced TNF-alpha by 60%
CytotoxicityIC50 in HeLa cellsIC50 = 30 µM
CytotoxicityIC50 in MCF-7 cellsIC50 = 50 µM

Table 2: Safety Profile

Hazard StatementDescription
H315Causes skin irritation
H319Causes serious eye irritation

Q & A

Q. What are the primary synthetic routes for 5-(methoxycarbonyl)bicyclo[3.1.1]heptane-1-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The compound can be synthesized via organocatalytic [4+2] cycloaddition reactions, which enable stereoselective formation of the bicyclic core. For example, bicyclo[2.2.1]heptane-1-carboxylic acid derivatives are synthesized using chiral organocatalysts under mild conditions to achieve high enantioselectivity (>90% ee) . The methoxycarbonyl group can be introduced via esterification or coupling reactions, such as Fmoc-protected intermediates (e.g., 5-[Fmoc-amino]methyl derivatives), which require anhydrous conditions and coupling agents like DCC/DMAP .
  • Key Parameters :
Reaction TypeCatalystYield (%)Enantioselectivity
[4+2] CycloadditionOrganocatalyst70–85>90% ee
EsterificationDCC/DMAP80–95N/A

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this bicyclic compound?

  • Methodological Answer :
  • 1H NMR : Bicyclo[3.1.1]heptane derivatives exhibit distinct proton signals for bridgehead hydrogens (δ 1.5–2.5 ppm) and methoxycarbonyl groups (δ 3.6–3.8 ppm for –OCH3). Splitting patterns confirm bicyclic rigidity .
  • IR : Stretching vibrations for carbonyl groups (C=O at ~1700 cm⁻¹) and ester linkages (C–O at ~1250 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. What strategies enable selective functionalization of the bicyclo[3.1.1]heptane core for drug discovery applications?

  • Methodological Answer :
  • Position-Specific Modifications : The methoxycarbonyl group at position 5 can be hydrolyzed to a carboxylic acid for further coupling (e.g., amide bond formation with PROTACs). Evidence from PROTAC synthesis shows that bicyclic carboxylates are coupled with E3 ligase ligands using HATU/DIPEA in DMF .
  • Bridging Functionalization : Lithiation at bridgehead positions (e.g., using LDA) allows introduction of electrophiles like aldehydes or halides, as seen in azabicycloheptane derivatives .

Q. How do steric and electronic effects of the bicyclo[3.1.1]heptane scaffold influence its pharmacokinetic properties?

  • Methodological Answer :
  • LogP Analysis : The rigid bicyclic structure reduces conformational flexibility, lowering LogP (predicted ~1.5 for 5-(methoxycarbonyl) derivatives) compared to linear analogs. This enhances membrane permeability .
  • Metabolic Stability : Methoxycarbonyl groups resist esterase hydrolysis better than acetates, as shown in related bicyclo[2.2.1]heptane-1-carboxylic acid derivatives (t₁/₂ > 6 hours in liver microsomes) .

Q. What computational methods predict the reactivity of substituents on the bicyclo[3.1.1]heptane system?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess charge distribution. The methoxycarbonyl group at position 5 exhibits electron-withdrawing effects, polarizing adjacent C–H bonds for selective hydrogen abstraction .
  • MD Simulations : Simulate ligand-protein binding to evaluate steric clashes. For example, bicyclo[3.1.1]heptane-1-carboxylic acid derivatives show enhanced binding to cyclooxygenase-2 due to reduced ring puckering .

Data Contradictions and Resolution

Q. Discrepancies in reported enantioselectivity for organocatalytic syntheses: How to validate experimental reproducibility?

  • Resolution :
  • Catalyst Screening : Test multiple organocatalysts (e.g., proline derivatives vs. cinchona alkaloids) under identical conditions. Evidence shows that proline-based catalysts yield higher enantioselectivity (>90% ee) for bicyclo[2.2.1]heptanes, while thiourea catalysts favor bicyclo[3.1.1] systems .
  • Chiral HPLC : Use Daicel Chiralpak columns to confirm ee values. Discrepancies may arise from impurities in starting materials (e.g., tert-butyloxycarbonyl-protected amines) .

Applications in Academic Research

Q. Can this compound serve as a precursor for covalent protein-labeling probes?

  • Methodological Answer : Yes. Derivatives like 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid react with alkenyl nitriles to form electrophilic intermediates for cysteine-targeting probes. Optimize pH (7.4–8.0) and use TCEP to prevent disulfide formation .

Q. What role does the bicyclo[3.1.1]heptane scaffold play in asymmetric catalysis?

  • Methodological Answer : The scaffold’s rigidity enhances chiral induction in organocatalytic reactions. For example, 1-azabicyclo[3.1.1]heptane-5-carboxamide derivatives act as ligands for enantioselective aldol reactions (up to 95% ee) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Methoxycarbonyl)bicyclo[3.1.1]heptane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-(Methoxycarbonyl)bicyclo[3.1.1]heptane-1-carboxylic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.